Oxytocin, 1-desamino-(O-Et-tyr)(2)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxytocin, 1-desamino-(O-Et-tyr)(2)- is a synthetic analog of the naturally occurring hormone oxytocin. It is characterized by the substitution of the second amino acid, tyrosine, with an ethylated tyrosine and the removal of the amino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxytocin, 1-desamino-(O-Et-tyr)(2)- involves several steps, starting with the protection of functional groups on the amino acids. The protected amino acids are then coupled using peptide bond-forming reactions. The ethylation of tyrosine is achieved through specific alkylation reactions. Finally, the protecting groups are removed to yield the desired compound .
Industrial Production Methods
Industrial production of oxytocin, 1-desamino-(O-Et-tyr)(2)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced purification techniques, such as high-performance liquid chromatography, are employed to ensure the final product meets stringent quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
Oxytocin, 1-desamino-(O-Et-tyr)(2)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its reduced form.
Substitution: The ethyl group on tyrosine can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Alkyl halides or other electrophiles.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Formation of reduced monomers.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Oxytocin, 1-desamino-(O-Et-tyr)(2)- has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and receptor interactions.
Medicine: Explored for potential therapeutic applications, including its effects on social behavior and stress response.
Industry: Utilized in the development of novel pharmaceuticals and biotechnological products.
Wirkmechanismus
The mechanism of action of oxytocin, 1-desamino-(O-Et-tyr)(2)- involves binding to oxytocin receptors, which are G-protein-coupled receptors. This binding triggers a cascade of intracellular signaling pathways, leading to various physiological effects. The ethylation of tyrosine may alter the binding affinity and specificity of the compound, resulting in unique biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxytocin: The naturally occurring hormone with a similar structure but without the ethylated tyrosine.
Vasopressin: Another peptide hormone with structural similarities but different physiological effects.
Desmopressin: A synthetic analog of vasopressin with modifications to enhance stability and activity.
Uniqueness
The ethylation of tyrosine and removal of the amino group differentiate it from other related compounds, making it a valuable tool for scientific research and potential therapeutic use .
Eigenschaften
CAS-Nummer |
77648-79-4 |
---|---|
Molekularformel |
C45H69N11O12S2 |
Molekulargewicht |
1020.2 g/mol |
IUPAC-Name |
N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-butan-2-yl-16-[(4-ethoxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C45H69N11O12S2/c1-6-25(5)38-44(66)51-28(14-15-34(46)57)40(62)52-31(21-35(47)58)41(63)54-32(45(67)56-17-8-9-33(56)43(65)53-29(19-24(3)4)39(61)49-22-36(48)59)23-70-69-18-16-37(60)50-30(42(64)55-38)20-26-10-12-27(13-11-26)68-7-2/h10-13,24-25,28-33,38H,6-9,14-23H2,1-5H3,(H2,46,57)(H2,47,58)(H2,48,59)(H,49,61)(H,50,60)(H,51,66)(H,52,62)(H,53,65)(H,54,63)(H,55,64) |
InChI-Schlüssel |
JFRPDYRVGGIJJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.